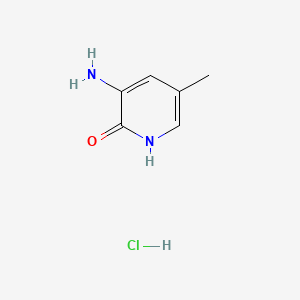

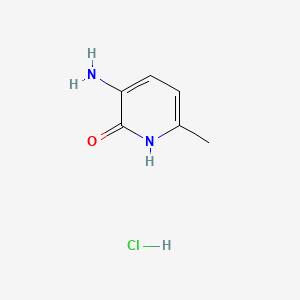

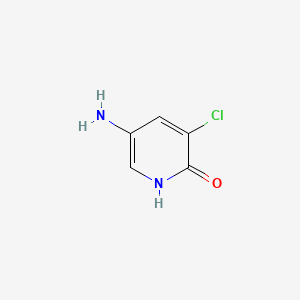

5-Amino-3-chloropyridin-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

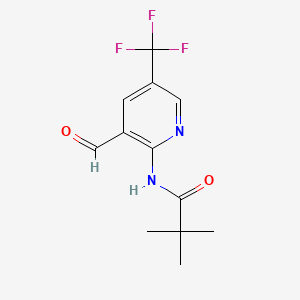

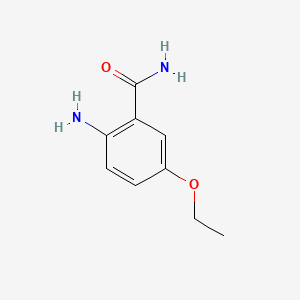

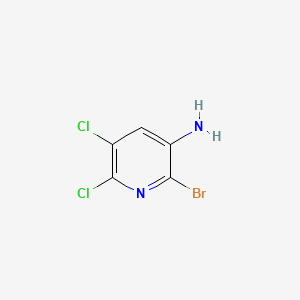

5-Amino-3-chloropyridin-2-ol is a chemical compound with the molecular formula C5H5ClN2O . It has a molecular weight of 144.56 g/mol . The IUPAC name for this compound is 5-amino-3-chloro-2 (1H)-pyridinone .

Molecular Structure Analysis

The InChI code for 5-Amino-3-chloropyridin-2-ol is 1S/C5H5ClN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) . This code provides a specific description of the compound’s molecular structure.Applications De Recherche Scientifique

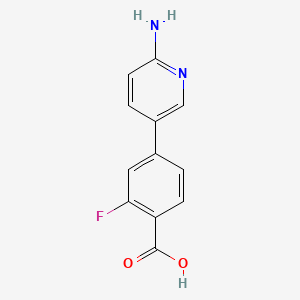

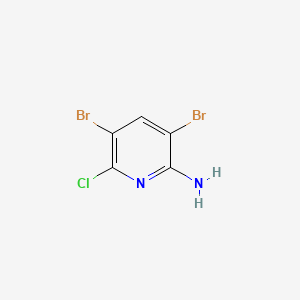

Catalytic Amination

A study demonstrated the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, where 5-bromo-2-chloropyridine was predominantly converted to 5-amino-2-chloropyridine with high yield and chemoselectivity. This process underscores the utility of 5-Amino-3-chloropyridin-2-ol in organic synthesis, particularly in the context of creating compounds with specific functional groups through catalytic processes (Ji, Li, & Bunnelle, 2003).

Crystallographic Studies

Another research focus involves the structural analysis of halogenated pyridines. For example, a redetermination of 2-amino-5-chloropyridine's crystal structure at 100 K provided insights into molecular interactions and aggregation in the crystalline state, highlighting the compound's relevance in understanding molecular and crystallographic properties (Pourayoubi et al., 2007).

Neuroprotective Properties

In pharmacological research, derivatives of 2-chloropyridine, related to 5-Amino-3-chloropyridin-2-ol, have been evaluated for their neuroprotective and cholinergic properties. This is crucial in the development of treatments for Alzheimer's and neuronal vascular diseases. The synthesis and biological evaluation of these derivatives have identified compounds with potential therapeutic benefits, signifying the compound's role in drug discovery and neuropharmacology (Samadi et al., 2010).

Material Science

In the field of materials science, the synthesis and characterization of inorganic-organic hybrid materials involving 5-chloropyridin-2-amine have been reported. These materials exhibit potential electro-optical properties, demonstrating the compound's applicability in developing new materials with specific electronic and optical features (Jasrotia et al., 2019).

Supramolecular Chemistry

The construction of supramolecular structures using halogenated aminopyridines indicates the role of 5-Amino-3-chloropyridin-2-ol in the study of molecular assemblies and interactions. These structures are essential for understanding the principles of molecular recognition and designing molecules with specific binding capabilities (Cheng et al., 2011).

Propriétés

IUPAC Name |

5-amino-3-chloro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINWMXLYVGAQAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717563 |

Source

|

| Record name | 5-Amino-3-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-chloropyridin-2-ol | |

CAS RN |

1314916-27-2 |

Source

|

| Record name | 5-Amino-3-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)

![5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B581529.png)

![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)